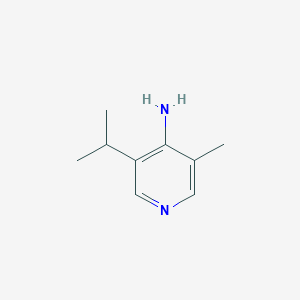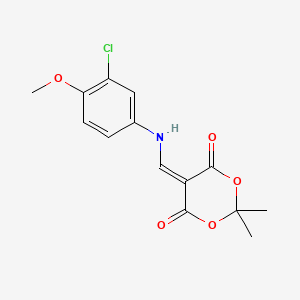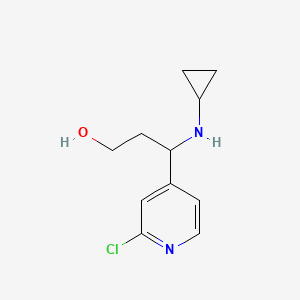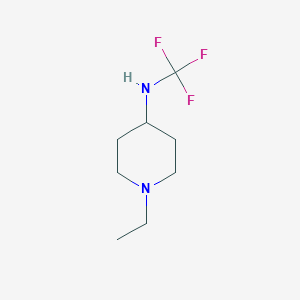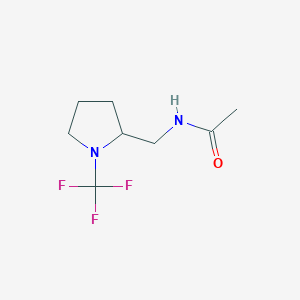
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is a fluorinated derivative of pyrrolidine, a versatile scaffold widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Catalytic Hydrogenation: Catalytic hydrogenation of the O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Final Synthesis: The intermediate is then used to synthesize the fluorinated structural derivative this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of sigma-1 receptors.
Industry: Utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in various cellular processes, including calcium ion influx and neurotransmitter modulation. By binding to these receptors, the compound can exert effects such as anti-seizure, antidepressant, and cognition-enhancing properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: A fluorinated derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a pyrrolidine scaffold.
Uniqueness
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity, electronegativity, and bioavailability. These properties make it a valuable candidate for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C8H13F3N2O |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)12-5-7-3-2-4-13(7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14) |
Clave InChI |
NBNHUODQQGGKGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CCCN1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
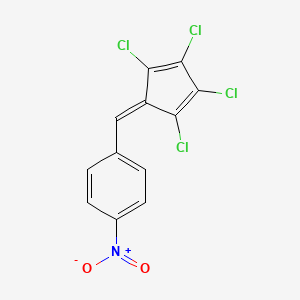
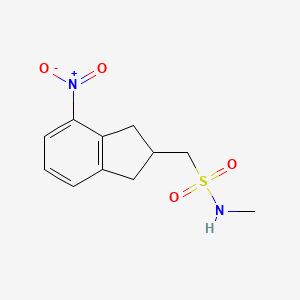
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)

![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
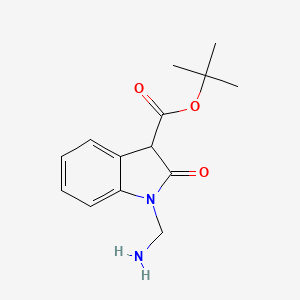
![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)

